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Compound of Interest

Heptakis(2,3-dimethyl)-beta-
Compound Name:

cyclodextrin
CAS No.: 123155-05-5
Cat. No.: B1147321
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Executive Summary & Structural Definition
Heptakis(2,3-di-O-methyl)-
-cyclodextrin (often abbreviated as 2,3-DM-

-CD) is a regioselectively modified cyclodextrin derivative. Unlike the more common randomly
methylated

-cyclodextrin (RAMEB) or Heptakis(2,6-di-O-methyl)-

-CD (2,6-DIMEB), this specific isomer possesses a unique amphiphilic architecture defined by
the complete methylation of the secondary hydroxyl rim and the retention of the primary
hydroxy! rim.

Core Molecular Specifications
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Parameter

Specification

Chemical Formula

Molecular Weight

1331.36 g/mol

CAS Number

123155-05-5

Substitution Pattern

Regioselective methylation at
-2 and

-3 positions.

Rim Architecture

Secondary Rim (Wide): Hydrophobic (14

Methyl groups)Primary Rim (Narrow):
Hydrophilic (7

Hydroxyl groups)

Solubility Profile

Soluble in water, methanol, chloroform, DMSO,

and dichloromethane.

Critical Distinction: 2,3-DM- -CD vs. 2,6-DIMEB

Researchers must distinguish this molecule from its isomer, 2,6-DIMEB.

e 2,6-DIMEB: Methylation at

-2 and

-6.[1][2] The secondary rim contains free

-3 hydroxyls (H-bond donors), and the primary rim is methylated.

e 2,3-DM-

-CD: Methylation at

-2 and

-3.[3] The secondary rim is fully blocked (no H-bond donors), creating a highly lipophilic
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entrance, while the primary rim remains hydrophilic. This structural inversion dictates its
unique self-assembly and membrane interaction properties.

Molecular Architecture & Conformation[1]
Regiochemistry

The molecule consists of seven

-D-glucopyranose units linked by

-(1,[4]4) glycosidic bonds.

o C2 Position: The secondary hydroxyl is etherified to a methoxy group (

).

e C3 Position: The secondary hydroxyl is etherified to a methoxy group (

).

e C6 Position: The primary hydroxyl remains free (

This substitution pattern disrupts the intramolecular hydrogen bond belt (normally between

-2 and
-3 of adjacent glucose units in native

-CD), leading to a more flexible macrocyclic ring compared to the native parent, but a more
rigid secondary rim compared to random derivatives.

3D Conformation (The "Toroidal" Geometry)

The 2,3-dimethylation creates a "hydrophobic cap” on the wider secondary face.
« Cavity Dimensions: The internal hydrophobic cavity diameter remains approx. 6.0-6.5 A.

 Inclusion Complexation: The extended hydrophobic secondary rim increases the binding
affinity for lipophilic guests that enter via the wide rim, as the methoxy groups provide
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additional van der Waals contacts and exclude water more effectively than hydroxyls.

Visualization of Structural Logic[1]

Native Beta-Cyclodextrin
(7 x Glucose Units)

Selective Reaction at Primary OH

Step 1: C6 Protection
(e.g., TBDMS-CI)

Activation of Secondary OH

Step 2: 2,3-O-Methylation
(Mel / NaH)

Removal of Protecting Group

Step 3: C6 Deprotection
(TBAF or Acid)

Isolation & Purification

Heptakis(2,3-di-O-methyl)-beta-CD

(Target Structure)

Structural Consequence
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Figure 1: Synthetic logic flow transforming native
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-CD into the regioselective 2,3-dimethyl derivative.

Synthesis & Purification Protocols

To obtain pure Heptakis(2,3-di-O-methyl)-

-CD, a protection-deprotection strategy is mandatory. Direct methylation yields random
mixtures.

Validated Synthetic Workflow

Reagents:

-Cyclodextrin (dried), tert-butyldimethylsilyl chloride (TBDMS-CI), Methyl lodide (Mel), Sodium
Hydride (NaH), Tetrabutylammonium fluoride (TBAF).

Phase 1: Regioselective Protection (C6)

e Dissolution: Dissolve dried

-CD in anhydrous Pyridine.

 Silylation: Add TBDMS-CI (approx. 7.5-8.0 eq) dropwise at 0°C.

o Reaction: Stir at room temperature for 24—48 hours. The bulky TBDMS group selectively
reacts with the primary C6 hydroxyls due to steric accessibility.

o Workup: Precipitate in water, filter, and recrystallize to obtain Heptakis(6-O-TBDMS)-

-CD.

Phase 2: Exhaustive Methylation (C2, C3)

 Activation: Dissolve the C6-protected intermediate in anhydrous DMF or THF.
e Deprotonation: Add excess NaH (carefully, under

) to deprotonate all secondary hydroxyls (C2-OH and C3-OH).

o Methylation: Add excess Methyl lodide (Mel). Stir for 24h.

e Result: Formation of Heptakis(2,3-di-O-methyl-6-O-TBDMS)-
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-CD.

Phase 3: Deprotection (C6)

o Cleavage: Treat the methylated intermediate with TBAF in THF (or dilute acid if trityl
protection was used).

 Purification: The TBDMS groups are removed, restoring the C6-OH.

« Isolation: Column chromatography (Silica gel, DCM:MeOH gradient) is often required to
remove salts and trace under-methylated byproducts.

Quality Control Parameters

Technique Expected Signal /| Observation
Single spot,
TLC distinct from native

-CD and per-methylated CD.

Mass peak at
MALDI-TOF MS

Clear solution in Chloroform (unlike native
Solubility Check
-CD) AND clear solution in Water.

Spectroscopic Characterization (NMR)[1][4][6][7]

Nuclear Magnetic Resonance (NMR) is the gold standard for structural verification. The
absence of symmetry-breaking signals confirms the "Heptakis" (C7 symmetry) nature.

H NMR Signature (500 MHz, or)

e Anomeric Proton (H-1): A doublet at

ppm.

o Methyl Groups:
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o 2-OMe: Singlet,

ppm.

o 3-OMe: Singlet,

ppm.

o Note: Integration must show exactly 3 protons per methyl group (total 42 protons for 14
methyls).

e H-6 Protons: Multiplets at

ppm. Crucially, these must not show significant shifts associated with methylation (approx
3.4 ppm) found in 2,6-DIMEB.

e Hydroxyls (if in DMSO-

): A triplet signal for C6-OH may be visible if exchange is slow; C2-OH and C3-OH doublets
must be absent.

C NMR Signature
e C-1:
ppm.
e C-2/ C-3: Significant downfield shift (

ppm) compared to native CD (
ppm) due to the ether effect.

e C-6: Remains at

ppm (characteristic of primary alcohol). If C6 were methylated, this would shift to
ppm.

e OMe Carbons: Two distinct signals at

ppm.
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Applications & Biological Relevance[1][3][8][9][10]
Cholesterol Extraction & Membrane Interaction

Heptakis(2,3-di-O-methyl)-
-CD is a potent cholesterol-depleting agent.

e Mechanism: The hydrophobic secondary rim inserts into the lipid bilayer or approaches the
membrane surface, extracting cholesterol into the central cavity.

» Efficiency: While 2,6-DIMEB is the standard for cholesterol removal, the 2,3-isomer is
effective and offers different solubility kinetics.

o Toxicity Warning: Like most methylated

-CDs, this compound is hemolytic at high concentrations. It solubilizes membrane lipids
(cholesterol and phospholipids), leading to cell lysis. It is generally used for in vitro research
or controlled ex vivo applications, not direct systemic injection without formulation controls.

Precursor for Functional Materials

The free primary hydroxyls (C6) make this molecule an ideal "scaffold" for further
functionalization:

» Sulfation: Reaction at C6 yields sulfobutyl ether derivatives with specific methylation
patterns.

o Polymerization: C6-OH can be reacted with acrylates or epoxides to create CD-based
polymers with defined hydrophobic cavities.

References

e Synthesis & Characterization: Khan, A. R., et al. "Synthesis and properties of methylated
cyclodextrin derivatives." Chemical Reviews, 1998.

e Cholesterol Interaction: Siewert, J., et al. "Molecular Mechanism of Cyclodextrin Mediated
Cholesterol Extraction.” PLOS Computational Biology, 2011.

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1147321?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

* Product Specifications: Santa Cruz Biotechnology. "Heptakis(2,3-dimethyl)-beta-
cyclodextrin Product Data."”

* NMR Analysis of Methylated CDs: Yamamoto, Y., et al. "Two-dimensional NMR spectra of O-
methylated cyclomalto-oligosaccharides.” Carbohydrate Research, 1987.

* Regioselective Synthesis: Ashton, P. R., et al. "Synthesis of chemically modified
cyclodextrins.” Journal of Organic Chemistry, 1996.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2026 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1147321/docs?utm_src=pdf-body#structural-architecture-of-heptakis-2-3-di-o-methyl-cyclodextrin
https://www.benchchem.com/product/b1147321/docs?utm_src=pdf-body#structural-architecture-of-heptakis-2-3-di-o-methyl-cyclodextrin
https://www.benchchem.com/product/b1147321?utm_src=pdf-custom-synthesis#bc-rfq
https://patents.google.com/patent/EP0121777A2/en
https://patents.google.com/patent/EP0121777A2/en
https://pubmed.ncbi.nlm.nih.gov/41176302/
https://pubmed.ncbi.nlm.nih.gov/41176302/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8466452/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8466452/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4745560/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4745560/
https://www.benchchem.com/product/b1147321/docs#structural-architecture-of-heptakis-2-3-di-o-methyl-cyclodextrin
https://www.benchchem.com/product/b1147321/docs#structural-architecture-of-heptakis-2-3-di-o-methyl-cyclodextrin
https://www.benchchem.com/product/b1147321/docs#structural-architecture-of-heptakis-2-3-di-o-methyl-cyclodextrin
https://www.benchchem.com/product/b1147321/docs#structural-architecture-of-heptakis-2-3-di-o-methyl-cyclodextrin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1147321?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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